(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one
Overview
Description
(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C20H44O3Si2 and its molecular weight is 388.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one” is a type of silyl enol ether . Silyl enol ethers are versatile reagents commonly used in synthetic glycobiology . They can act both as aldol donors and aldol acceptors in the stereocontrolled production of erythrose .
Mode of Action
The compound interacts with its targets through a process known as aldol reaction . In this reaction, the compound acts as an aldol donor and acceptor, contributing to the stereocontrolled production of erythrose . This means that the compound can donate or accept a molecule during the reaction, leading to the formation of erythrose.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aldol reaction pathway . This pathway is crucial in the synthesis of erythrose, a type of sugar. The compound’s ability to act as both an aldol donor and acceptor allows it to influence the production of erythrose in a controlled manner .
Pharmacokinetics
For instance, silyl enol ethers are often used in synthetic chemistry due to their stability and reactivity , which could potentially influence their pharmacokinetic properties.
Result of Action
The primary result of the compound’s action is the stereocontrolled production of erythrose . Erythrose is a type of sugar that plays a crucial role in various biological processes. Therefore, the compound’s ability to influence the production of erythrose could have significant molecular and cellular effects.
Properties
IUPAC Name |
(4S)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O3Si2/c1-16(21)20(8,9)17(23-25(12,13)19(5,6)7)14-15-22-24(10,11)18(2,3)4/h17H,14-15H2,1-13H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGCDKKIYMEBI-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460371 | |
Record name | (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218614-14-3 | |
Record name | (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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